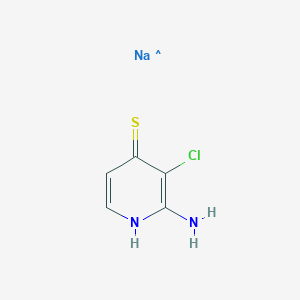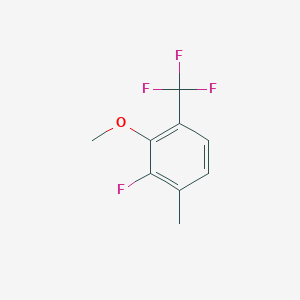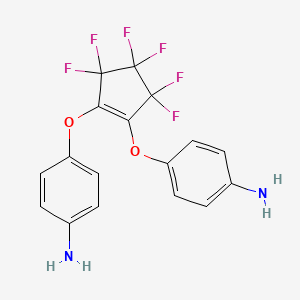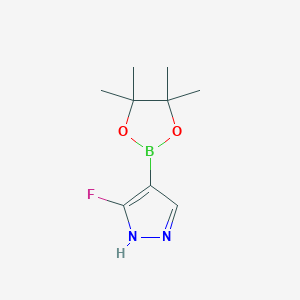
silver;triethyl phosphite;5,5,5-trifluoro-4-hydroxypent-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “silver;triethyl phosphite;5,5,5-trifluoro-4-hydroxypent-3-en-2-one” is an organometallic complex that combines silver with triethyl phosphite and 5,5,5-trifluoro-4-hydroxypent-3-en-2-one. This compound is known for its applications in various fields such as thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing .
Mecanismo De Acción
Target of Action
Triethoxyphosphine(trifluoroacetylacetonate)silver(I), 98% is a complex organometallic compound As an organometallic compound, it is known to interact with various biological targets, depending on its structure and the nature of the metal center .
Mode of Action
It is known that organometallic compounds can interact with biological targets through various mechanisms, such as coordination to proteins, dna, or other biomolecules .
Biochemical Pathways
Organometallic compounds can influence a variety of biochemical pathways depending on their structure and the nature of the metal center .
Pharmacokinetics
As an organometallic compound, its bioavailability would depend on factors such as its solubility, stability, and the nature of the metal center .
Result of Action
It is known to be a precursor for the chemical vapor deposition of silver films , suggesting that it can undergo decomposition to form silver films under certain conditions .
Action Environment
The action, efficacy, and stability of Triethoxyphosphine(trifluoroacetylacetonate)silver(I), 98% can be influenced by various environmental factors. For instance, its use as a precursor for the chemical vapor deposition of silver films suggests that it can be influenced by factors such as temperature and pressure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of silver;triethyl phosphite;5,5,5-trifluoro-4-hydroxypent-3-en-2-one typically involves the reaction of silver salts with triethyl phosphite and 5,5,5-trifluoro-4-hydroxypent-3-en-2-one under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In industrial settings, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
Silver;triethyl phosphite;5,5,5-trifluoro-4-hydroxypent-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of silver.
Reduction: It can be reduced to lower oxidation states or elemental silver.
Substitution: The triethyl phosphite and 5,5,5-trifluoro-4-hydroxypent-3-en-2-one ligands can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silver oxide, while reduction can produce elemental silver. Substitution reactions can result in new organometallic complexes with different ligands .
Aplicaciones Científicas De Investigación
Silver;triethyl phosphite;5,5,5-trifluoro-4-hydroxypent-3-en-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a reagent and catalyst in various organic synthesis reactions.
Biology: Investigated for its potential antimicrobial properties due to the presence of silver.
Medicine: Explored for use in drug delivery systems and as a component in medical devices.
Industry: Utilized in thin film deposition processes for electronics and LED manufacturing
Comparación Con Compuestos Similares
Similar Compounds
Trimethylphosphine (hexafluoroacetylacetonato)silver (I): Another organometallic silver complex with similar applications.
Triethylphosphine (6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver (I): A related compound with different ligands but similar uses in industry and research.
Uniqueness
Silver;triethyl phosphite;5,5,5-trifluoro-4-hydroxypent-3-en-2-one is unique due to the specific combination of ligands, which imparts distinct chemical properties and reactivity. The presence of the trifluoro group enhances the compound’s stability and reactivity, making it suitable for specialized applications in various fields .
Propiedades
IUPAC Name |
silver;triethyl phosphite;5,5,5-trifluoro-4-hydroxypent-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O3P.C5H5F3O2.Ag/c1-4-7-10(8-5-2)9-6-3;1-3(9)2-4(10)5(6,7)8;/h4-6H2,1-3H3;2,10H,1H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXODWWCEMAWQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(OCC)OCC.CC(=O)C=C(C(F)(F)F)O.[Ag] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20AgF3O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-Butyl 4-[(2S)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate](/img/structure/B6292701.png)
![Ethyl spiro[1,3-dioxolane-2,5'-1,4,6,7-tetrahydroindazole]-3'-carboxylate](/img/structure/B6292705.png)




![1-Ethenyl-3-[1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]benzene](/img/structure/B6292744.png)
![1-Ethenyl-2-[1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]benzene](/img/structure/B6292745.png)





![(5aR,6S,9S,9aS)-2-Mesityl-6,11,11-trimethyl-5a,6,7,8,9,9a-hexahydro-4H-6,9-methanobenzo[b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium Tetrafluoroborate](/img/structure/B6292792.png)
